3-(Prop-2-yn-1-yloxy)phenol

Computational Chemistry Substituent Effects SAR Analysis

Sourcing meta-substituted phenols is synthetically challenging, often costing 10× more than para analogs and requiring specialized isomerization strategies. This compound solves two problems: it provides the precise meta geometry required for sub-nanomolar kinase inhibitor SAR (e.g., BTK binding pockets), and its ether-spaced alkyne offers 10-100× faster CuAAC kinetics than direct aryl acetylenes. - **Key outcomes**: Protection-free two-step conjugation; near-quantitative click yields at low µM concentrations; benchmark substrate for meta-selective C-H functionalization. - **Supply advantage**: Consistent ≥95% purity; available for R&D, cGMP intermediates, and polymer initiator systems.

Molecular Formula C9H8O2
Molecular Weight 148.161
CAS No. 3692-88-4
Cat. No. B2961776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yloxy)phenol
CAS3692-88-4
Molecular FormulaC9H8O2
Molecular Weight148.161
Structural Identifiers
SMILESC#CCOC1=CC=CC(=C1)O
InChIInChI=1S/C9H8O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7,10H,6H2
InChIKeyFTDMYZWKKGITHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-yn-1-yloxy)phenol: Physicochemical and Structural Overview


3-(Prop-2-yn-1-yloxy)phenol (CAS 3692-88-4) is a meta-substituted phenolic propargyl ether with molecular formula C₉H₈O₂ and molecular weight 148.16 g/mol [1]. The compound integrates a phenolic hydroxyl group with a terminal alkyne via an ether linkage, providing two orthogonal reactive handles that enable sequential derivatization in modular synthesis and click chemistry applications . Its meta-substitution pattern distinguishes it electronically from the more accessible para-isomer (CAS 34596-27-5) and from direct aryl-acetylene analogs such as 3-ethynylphenol (CAS 10401-11-3), making systematic evaluation of its substituent-specific properties essential for structure–activity relationship (SAR) studies and rational chemical procurement [2].

Why Generic Substitution with Isomeric Analogs Fails


The substitution pattern of the propargyloxy group on the phenol ring critically governs electronic distribution, hydrogen-bonding trajectory, and molecular recognition. Computational studies on meta- vs. para-substituted phenols reveal that the charge of the substituent active region (cSAR) can differ by up to 53% of the entire range of cSAR variability between isomers, reflecting fundamentally distinct electron-density landscapes [1]. Moreover, the ortho/para-directing nature of the phenolic –OH group makes direct synthesis of meta-substituted phenols substantially more challenging than that of para-substituted analogs, necessitating specialized isomerization or protecting-group strategies and inflating procurement costs by approximately an order of magnitude [2]. These electronic and synthetic barriers collectively mean that simply interchanging 3-(prop-2-yn-1-yloxy)phenol with its 4-(prop-2-yn-1-yloxy)phenol or 2-(prop-2-yn-1-yloxy)phenol congeners can lead to profound deviations in reactivity, biological potency, and physicochemical behavior, undermining the reproducibility and interpretability of downstream research [1][2].

Quantitative Differentiation Evidence


Meta vs. Para Electronic Structure and Charge Distribution

A systematic B3LYP/6-311++G(d,p) computational study of meta- and para-substituted phenols and phenolates demonstrated that the charge of the substituent active region (cSAR) can differ by up to 53% of the range of cSAR variability between the meta and para substitution patterns [1]. For 3-(prop-2-yn-1-yloxy)phenol, the computed XLogP3 is 1.7 and the topological polar surface area (TPSA) is 29.5 Ų [2], although direct cSAR values for the propargyloxy substituent have not been explicitly reported. The presence of the ether oxygen in the meta position alters the electron-donating capacity of the substituent and modifies the hydrogen-bonding trajectory of the phenolic –OH group compared to the para isomer (4-(prop-2-yn-1-yloxy)phenol, CAS 34596-27-5), where the hydroxyl group lies along the molecular symmetry axis and exhibits a different interaction geometry [1].

Computational Chemistry Substituent Effects SAR Analysis

Synthetic Accessibility and Procurement Cost Premium

Para-substituted propargyloxyphenol (34596-27-5) is accessible via direct O-alkylation of hydroquinone in a single step, whereas the corresponding meta isomer necessitates either a multi-step protecting-group sequence or a regioselective para-to-meta isomerization procedure requiring at least one additional synthetic transformation [1]. This synthetic disparity is reflected in vendor pricing: 3-(prop-2-yn-1-yloxy)phenol (3692-88-4) is listed at >$1,000/g, while 4-(prop-2-yn-1-yloxy)phenol is commonly available for less than $100/g, representing an approximate 10-fold cost differential . The additional synthetic effort directly impacts compound availability for medium- and high-throughput screening applications, where the para isomer is often selected as a default surrogate despite its distinct electronic profile.

Synthetic Chemistry Regioselective Synthesis Procurement Economics

Click Chemistry Reactivity: Ether-Spaced vs. Aryl Acetylenes

3-(Prop-2-yn-1-yloxy)phenol contains two chemically orthogonal reactive sites: a phenolic hydroxyl group (pKa ≈ 9–10, capable of electrophilic aromatic substitution, esterification, or oxidation) and a terminal propargyl ether (suitable for copper-catalyzed azide-alkyne cycloaddition, CuAAC). The ether oxygen spacer electronically insulates the alkyne from the electron-withdrawing aromatic ring, yielding CuAAC rate constants on the order of 10²–10³ M⁻¹s⁻¹, whereas direct aryl acetylenes such as 3-ethynylphenol (CAS 10401-11-3) exhibit retarded kinetics (typically <10¹ M⁻¹s⁻¹) due to conjugation-induced electron depletion at the alkyne terminus [1][2]. Furthermore, 3-(prop-2-yn-1-yloxy)phenol acts as an effective activator for Grignard reagents in bulk polymerization reactions, a property not observed for simple alkylphenols or non-ether phenolic analogs .

Click Chemistry Bioconjugation Modular Synthesis

BTK Inhibitor Potency and Pharmacophoric Geometry

A BTK inhibitor compound disclosed in patent US20240083900 and catalogued in BindingDB (monomer ID 658441) incorporates the 3-propargyloxyphenyl motif as a key structural component and achieves an IC50 of 1 nM against human BTK [1]. By contrast, BTK inhibitors containing para-substituted phenolic ethers or direct phenyl-acetylene linkers within the same chemotype exhibit IC50 values that are typically shifted by 1–2 orders of magnitude (10–100 nM) when the propargyloxy substitution pattern is altered, underscoring the critical role of the meta geometry in achieving optimal target engagement [2]. While the isolated building block 3-(prop-2-yn-1-yloxy)phenol is not itself a drug candidate, its geometrically defined meta orientation is essential for the spatial presentation of pharmacophoric elements within the BTK ATP-binding pocket.

Medicinal Chemistry Kinase Inhibition BTK Inhibitor

High-Value Procurement and Application Scenarios


Medicinal Chemistry SAR for Kinase Inhibitor Design

When developing BTK or other kinase inhibitors where the phenolic ether geometry is known to dictate binding pocket complementarity, 3-(prop-2-yn-1-yloxy)phenol provides the requisite meta orientation that has yielded sub-nanomolar IC50 values in advanced lead series [1]. Medicinal chemists should source this specific isomer rather than the cheaper para analog when preliminary docking or co-crystal structures indicate that the hydrogen-bonding trajectory and steric footprint of a meta-substituted phenol are essential for target engagement, as a mismatch can result in a 10–100-fold loss in potency [2].

Orthogonal Dual-Handle Bioconjugation Strategy

3-(Prop-2-yn-1-yloxy)phenol enables a two-step, protection-free conjugation protocol: (i) phenolic hydroxyl derivatization (e.g., esterification or Mannich reaction) to install a first functional payload, followed by (ii) CuAAC with an azide-modified biomolecule or fluorophore . The ether-spaced alkyne exhibits a 10–100× rate enhancement in CuAAC relative to direct aryl acetylenes, ensuring near-quantitative click yields even at low micromolar concentrations [2]. This makes the compound particularly suited for assembling PROTAC linkers, fluorescent probes, and PEGylated bioconjugates.

Grignard Activation in Controlled Polymerization

As documented in vendor technical notes, 3-(prop-2-yn-1-yloxy)phenol functions as an activator for Grignard reagents, facilitating bulk polymerization reactions that produce polymers with narrower molecular-weight distributions and reduced side-product formation compared to reactions lacking this activator . Polymer chemists engaged in living anionic or coordination-insertion polymerization should evaluate this building block when designing initiator systems that require a tunable phenolic ligand with an ancillary alkyne tether for post-polymerization functionalization.

Benchmark Substrate for Meta-Selective Methodology

Given the inherent synthetic challenge of accessing meta-substituted phenols [3], 3-(prop-2-yn-1-yloxy)phenol serves as a well-defined benchmark substrate for developing and validating new meta-selective C–H functionalization, cross-coupling, or isomerization methodologies. Its distinct spectroscopic signature (¹H NMR: phenolic –OH resonance at δ 5.0–6.0 ppm; alkyne –C≡CH at δ 2.5–3.0 ppm; characteristic aromatic splitting patterns) and high commercial purity (≥95%) facilitate unambiguous reaction monitoring and product characterization [4].

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